molecular formula C9H13N3O B138733 2-(3-Ethylureido)-6-methylpyridine CAS No. 141766-10-1

2-(3-Ethylureido)-6-methylpyridine

Cat. No.: B138733
CAS No.: 141766-10-1
M. Wt: 179.22 g/mol
InChI Key: HYZAWROTMYAUAQ-UHFFFAOYSA-N
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Description

2-(3-Ethylureido)-6-methylpyridine is a pyridine-derived compound synthesized via coupling 6-methylpyridin-2-amine with ethyl isocyanate, forming a urea linkage at the 2-position of the pyridine ring .

Properties

CAS No.

141766-10-1

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

1-ethyl-3-(6-methylpyridin-2-yl)urea

InChI

InChI=1S/C9H13N3O/c1-3-10-9(13)12-8-6-4-5-7(2)11-8/h4-6H,3H2,1-2H3,(H2,10,11,12,13)

InChI Key

HYZAWROTMYAUAQ-UHFFFAOYSA-N

SMILES

CCNC(=O)NC1=CC=CC(=N1)C

Canonical SMILES

CCNC(=O)NC1=CC=CC(=N1)C

Other CAS No.

141766-10-1

Synonyms

2-(3-ethylureido)-6-methylpyridine
UDP 4
UDP-4

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Insights :

  • In MEL cells, 2-(3-Ethylureido)-6-methylpyridine promotes terminal erythroid differentiation, achieving 95% hemoglobin-positive cells at concentrations as low as 0.075–0.5 mM, which is 50–70 times more potent than hexamethylene bisacetamide, a conventional inducer .
  • In neural differentiation studies using SCAP cells, it upregulates adrenergic markers (tyrosine hydroxylase, TH) and glial fibrillary acidic protein (GFAP), distinguishing it from all-trans-retinoic acid, which induces GABAergic markers (vesicular GABA transporter, SLC32A1) .
  • Synergy with recombinant human erythropoietin-alpha (rhEPO-α) enhances its neurogenic capacity, sustaining differentiation for over three weeks .

Comparison with Similar Compounds

Structural Analogs: Ureido Pyridine Derivatives

A series of ureido pyridine derivatives (UDPs) were developed to optimize differentiation-inducing activity. Key structural analogs include:

Compound Substituents on Pyridine Ring Activity in MEL Cells (Effective Concentration) Key Findings
2-(3-Ethylureido)-pyridine 2-ethylureido 0.075–0.5 mM Induces hemoglobin synthesis in 95% of MEL cells; moderate growth inhibition.
This compound 2-ethylureido, 6-methyl 0.075–0.5 mM Comparable erythroid activity; uniquely induces TH in SCAP cells.
2,6-bis-(3-Ethylureido)-pyridine 2- and 6-ethylureido Not specified (most potent) Highest potency due to dual ureido groups.
2-(3-Ethylureido)-5-methylpyridine 2-ethylureido, 5-methyl 0.075–0.5 mM Activity similar to UDP-4 but with altered substituent position.

Structural-Activity Relationships :

  • The ethylureido group at position 2 is critical for differentiation activity.
  • Additional substituents (e.g., methyl at position 6 or bis-ureido groups) enhance potency or specificity. For example, 2,6-bis-(3-ethylureido)-pyridine exhibits superior activity in MEL cells .

Functional Analogs: Differentiation-Inducing Agents

All-Trans-Retinoic Acid (ATRA)

  • Mechanism: Retinoid receptor agonist promoting neural and myeloid differentiation.

Hexamethylene Bisacetamide (HMBA)

  • Mechanism : Hybrid polar compound inducing erythroid differentiation.
  • Comparison :
    • HMBA requires 5–7 mM for efficacy, making this compound 50–70 times more potent .
    • HMBA lacks neurogenic activity, restricting its application to hematopoietic cells.

2-(3-Methoxyphenylethynyl)-6-methylpyridine (M-MPEP)

  • Mechanism : mGluR5 antagonist with distinct pyridine backbone.
  • Comparison: M-MPEP’s methoxyphenylethynyl group targets glutamate receptors, unlike this compound’s ureido moiety . Synthesized via Sonogashira coupling, M-MPEP lacks differentiation-inducing properties, serving primarily as a receptor antagonist .

Cell-Type Specificity and Synergistic Effects

  • Neural vs. Myoid Differentiation : In RD/TE-671 cells, this compound induces neuronal markers (neurofilaments, NeuN), whereas RD cells differentiate into myoid cells, highlighting its cell-type-dependent effects .
  • Synergy with rhEPO-α : Unique to this compound, this combination enhances neural marker expression and prolongs differentiation, a feature absent in ATRA or HMBA .

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